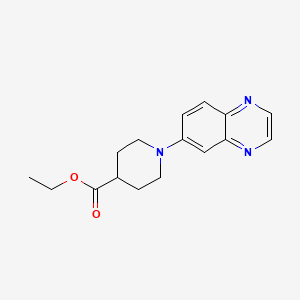

Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate

Description

Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a quinoxaline moiety and at the 4-position with an ethyl ester group. Its molecular formula is C₁₆H₁₉N₃O₂ (assuming an unsubstituted quinoxaline ring), though derivatives such as ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate (C₂₀H₂₇N₃O₂) exist with alkylated quinoxaline substituents . The compound is categorized under 6-membered heterocycles and has been explored as an intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

ethyl 1-quinoxalin-6-ylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-2-21-16(20)12-5-9-19(10-6-12)13-3-4-14-15(11-13)18-8-7-17-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVORMCNOSZKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate typically involves the reaction of quinoxaline derivatives with piperidine-4-carboxylate esters. One common method includes the condensation of quinoxaline-6-carboxylic acid with ethyl piperidine-4-carboxylate under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include quinoxaline-6-carboxylic acid derivatives, dihydroquinoxaline derivatives, and various substituted piperidine compounds .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate. These compounds have shown effectiveness against various cancer cell lines by targeting critical pathways involved in cancer progression. For instance, research indicates that derivatives with quinoxaline scaffolds can inhibit tubulin polymerization and topoisomerase II, both essential for cancer cell proliferation .

1.2 Antimicrobial Properties

Quinoxaline derivatives have demonstrated notable antibacterial and antifungal activities. Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate has been evaluated for its efficacy against common pathogens, showing promising results that suggest its utility as a lead compound for developing new antimicrobial agents .

1.3 Antimalarial Activity

The compound's structural features may also contribute to antimalarial activity. Similar quinoxaline derivatives have been linked to inhibition of Plasmodium falciparum, the causative agent of malaria. Studies suggest that modifications to the quinoxaline core can enhance efficacy against malaria parasites .

Synthesis and Structure-Activity Relationships

2.1 Synthetic Pathways

Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate can be synthesized through various methods, including multi-component reactions and cyclo-condensation techniques. These synthetic routes often involve the use of piperidine and quinoxaline derivatives as starting materials, leading to high yields under optimized conditions .

2.2 Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Research has shown that substituents on the quinoxaline ring significantly affect the compound's potency against specific targets. For example, electron-donating groups tend to enhance antibacterial activity, while electron-withdrawing groups may reduce it .

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increase antibacterial potency |

| Electron-withdrawing groups | Decrease antibacterial potency |

Case Studies

3.1 Anticancer Research

In a study focusing on colorectal cancer, several quinoxaline derivatives were synthesized and tested for their ability to inhibit COX-2 and LDHA enzymes, crucial in cancer metabolism. Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate was among those evaluated, demonstrating significant inhibitory effects on cancer cell growth in vitro .

3.2 Antimicrobial Screening

A series of quinoxaline derivatives were screened against Staphylococcus aureus and Escherichia coli. The results indicated that ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate exhibited moderate activity compared to standard antibiotics, suggesting its potential as a scaffold for further development into more potent antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting the activity of enzymes involved in cell proliferation and survival. This interaction can lead to the modulation of various cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate shares structural similarities with other piperidine-4-carboxylate derivatives. Key comparisons include:

Key Observations :

- Substituent Effects: The 2-chloroethyl variant (from ) is pivotal in synthesizing umeclidinium bromide, a long-acting muscarinic antagonist.

- Lipophilicity: Alkylation of the quinoxaline ring (e.g., 2,3-diethyl substitution) increases molecular weight and lipophilicity, which could enhance membrane permeability compared to the parent compound .

Comparison with Quinoxaline-Containing Analogues

Quinoxaline derivatives are valued for their bioactivity, particularly in antimicrobial and anticancer research. Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate differs from other quinoxaline-piperidine hybrids:

Key Observations :

- Pharmacological Potential: While umeclidinium bromide (derived from a structurally related piperidine intermediate) is clinically approved, the target compound’s lack of a bicyclic or sulfonamide group may limit its direct therapeutic utility .

- Synthesis Challenges: The discontinuation of Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate in commercial catalogs contrasts with the robust synthetic protocols for umeclidinium precursors, suggesting scalability or stability issues for the quinoxaline variant.

Physicochemical and Structural Analysis

A comparative analysis of molecular properties (calculated using tools like Molinspiration or CC-DPS):

| Property | Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate | Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Ethyl 1-(2,3-diethylquinoxalin-6-yl)piperidine-4-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 285.35 | 229.70 | 341.46 |

| LogP (Predicted) | 2.1 | 1.8 | 3.5 |

| Hydrogen Bond Acceptors | 5 | 3 | 5 |

| Rotatable Bonds | 4 | 5 | 7 |

Key Observations :

- Lipophilicity: The diethylquinoxaline derivative’s higher LogP (3.5 vs.

Biological Activity

Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimycobacterial, anticancer, and antiviral research. This article reviews the current understanding of its biological activity, supported by data from various studies.

Chemical Structure and Synthesis

Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate belongs to a class of quinoxaline derivatives, which are known for their diverse biological activities. The compound can be synthesized through various methods, typically involving the reaction of piperidine derivatives with quinoxaline precursors.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of quinoxaline derivatives, including ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate. The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis has been reported to be as low as 1.25 µg/mL, indicating potent activity comparable to established drugs like rifampicin . The mechanism of action appears to involve DNA damage and interference with metabolic pathways in mycobacteria, supported by genomic analyses that identified mutations conferring resistance .

Table 1: Antimycobacterial Activity of Quinoxaline Derivatives

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate | 1.25 | |

| Rifampicin | 0.03 | |

| Dioxidine | 10 - 16 |

Anticancer Activity

Quinoxaline derivatives have also shown promising anticancer activity. For instance, studies indicate that related compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast adenocarcinoma cells (MCF-7). These compounds induce apoptosis and downregulate key survival factors such as HIF1α and BCL2 at submicromolar concentrations .

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate | MCF-7 | < 2.0 | |

| Doxorubicin | MCF-7 | 3.23 |

Antiviral Activity

Emerging research suggests that quinoxaline derivatives may possess antiviral properties as well. For example, certain related compounds have demonstrated inhibition of HIV with effective concentrations in the low microgram range . This indicates a potential for further exploration in antiviral drug development.

Case Study: Antimycobacterial Screening

A study involving the screening of various quinoxaline derivatives against M. tuberculosis revealed that structural modifications significantly affect biological activity. The presence of specific functional groups and their positions within the quinoxaline framework were crucial for enhancing activity against resistant strains .

Cytotoxicity Assessments

In vitro cytotoxicity tests using human fibroblast cell lines showed that ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate exhibited a selectivity index (SI) greater than 10, indicating a favorable therapeutic window . This suggests that while the compound is effective against pathogens, it has limited toxicity to human cells.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate?

The compound is synthesized via multi-step pathways involving piperidine and quinoxaline derivatives. A representative method includes:

- Step 1 : Reacting ethyl isonipecotate (ethyl piperidine-4-carboxylate) with halogenated intermediates (e.g., 1-bromo-2-chloroethane) in the presence of organic bases to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .

- Step 2 : Coupling the intermediate with quinoxaline derivatives. For example, nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may introduce the quinoxalin-6-yl group .

- Purification : Column chromatography or crystallization is typically employed to isolate the final product.

Q. How is the compound characterized structurally?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. For instance, aromatic protons in quinoxaline appear as distinct multiplet signals (δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 316.1422 [M+H] for CHNO) and fragmentation patterns. Secondary ions (e.g., m/z 272.1593) may indicate loss of ester or piperidine groups .

- X-ray Crystallography : Used to resolve absolute stereochemistry and confirm bond angles in crystalline forms .

Advanced Research Questions

Q. How can synthetic yields be optimized for Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate?

Yield optimization strategies involve:

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for coupling) improve reaction efficiency. For amide bond formation, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) reduces racemization .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile or DMF) enhance solubility of intermediates, while cyclic ethers (e.g., THF) stabilize reactive species .

- Temperature Control : Low temperatures (–20°C to 0°C) minimize side reactions during halogenation or coupling steps .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurity profiling requires:

- HPLC-MS : Reverse-phase chromatography with UV/vis or MS detection identifies byproducts (e.g., unreacted quinoxaline or ester hydrolysis products). Gradient elution (water/acetonitrile + 0.1% formic acid) resolves polar and non-polar impurities .

- Contradiction Management : Discrepancies between theoretical and observed MS fragments (e.g., m/z 392.1821 vs. calculated 392.1810) necessitate isotopic pattern analysis or tandem MS/MS validation .

Q. How does the piperidine-quinoxaline scaffold influence biological activity?

The scaffold’s bioactivity is structure-dependent:

- Quinoxaline Core : Acts as a hydrogen-bond acceptor, enabling interactions with enzyme active sites (e.g., kinases or GPCRs) .

- Piperidine Ester : Enhances membrane permeability via lipophilic ester groups. Hydrolysis to carboxylic acid derivatives may alter target engagement .

- Structure-Activity Relationship (SAR) : Modifications at the piperidine nitrogen (e.g., sulfonylation or alkylation) can improve selectivity or potency, as shown in analogs like ethyl 1-methanesulfonylpiperidine-4-carboxylate .

Q. What are the best practices for handling and storing this compound?

- Handling : Use gloves, protective eyewear, and fume hoods to avoid dermal/ocular exposure. The compound may release toxic fumes (e.g., NO) upon decomposition .

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent ester hydrolysis or oxidation .

- Waste Disposal : Neutralize acidic/basic residues before incineration or disposal via certified hazardous waste programs .

Data Analysis and Experimental Design

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Common issues and solutions include:

- NMR Signal Overlap : Use 2D techniques (HSQC, HMBC) to assign coupled protons and carbons. For example, HMBC correlations between quinoxaline C-6 and piperidine H-1 confirm regiochemistry .

- MS Fragmentation Ambiguity : Compare experimental MS spectra with computational tools (e.g., mzCloud) or reference databases to validate proposed fragmentation pathways .

Q. What computational tools support the design of derivatives for target-specific applications?

Q. How to validate synthetic intermediates using orthogonal analytical methods?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.